1,4-Bis(2-aminophényl)pipérazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

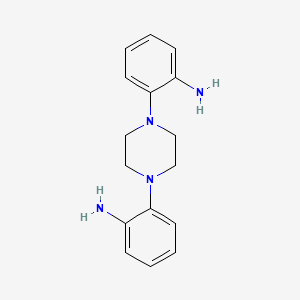

1,4-Bis(2-aminophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of two aminophenyl groups attached to a piperazine ring, making it a versatile molecule in various chemical and biological applications.

Applications De Recherche Scientifique

1,4-Bis(2-aminophenyl)piperazine has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

Industry: Utilized in the development of new materials and polymers.

Mécanisme D'action

Target of Action

Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

It is known that piperazine derivatives interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Piperazine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Piperazine derivatives are known to induce various molecular and cellular effects, depending on their specific targets .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-Bis(2-aminophenyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of 1,4-Bis(2-aminophenyl)piperazine often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and solid-phase synthesis techniques are common in industrial settings to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Bis(2-aminophenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted piperazine compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Bis(phthalimido)piperazine

- Bis(3-aminopropyl)piperazine

- 2,3-Dihydro-phthalazine-1,4-dione

- Bis(3,4-aminophenol)piperazine

Uniqueness

1,4-Bis(2-aminophenyl)piperazine is unique due to its specific structure, which allows for diverse chemical modifications and a wide range of biological activities. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .

Activité Biologique

1,4-Bis(2-aminophenyl)piperazine (BAPP) is a piperazine derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of BAPP, including its mechanisms of action, structure-activity relationships (SAR), and various research findings.

Chemical Structure and Properties

1,4-Bis(2-aminophenyl)piperazine is characterized by a central piperazine ring with two 2-aminophenyl substituents at the 1 and 4 positions. This symmetrical structure contributes to its unique properties and interactions with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C14H18N4 |

| CAS Number | 29549-88-0 |

| Molecular Weight | 246.32 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of BAPP is primarily attributed to its ability to interact with various biological receptors and influence signaling pathways. Although the exact mechanisms are not fully elucidated, several studies have indicated potential interactions with neurotransmitter systems, particularly serotonin and noradrenaline pathways, which are crucial in mood regulation and anxiety disorders .

Antimicrobial Activity

BAPP has been investigated for its antimicrobial properties. Research indicates that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, complexes formed by BAPP with metal ions demonstrated enhanced antibacterial effects compared to BAPP alone .

Table: Antibacterial Activity of BAPP Complexes

| Complex Type | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Cu(II) Complex | E. coli | 32 µg/mL |

| Ni(II) Complex | S. aureus | 16 µg/mL |

| Ag(I) Complex | P. aeruginosa | 8 µg/mL |

Anticancer Activity

BAPP and its derivatives have shown promising anticancer properties. Studies have reported that certain derivatives exhibit potent cytotoxicity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and SGC7901 (gastric cancer). The IC50 values for these compounds often surpass those of standard chemotherapeutics like cisplatin .

Table: Cytotoxic Activity of BAPP Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| BAPP Derivative A | A549 | 0.19 |

| BAPP Derivative B | HeLa | 0.41 |

| BAPP Derivative C | SGC7901 | 1.35 |

Structure-Activity Relationships (SAR)

The SAR studies on BAPP indicate that modifications to the piperazine ring or the phenyl substituents significantly influence its biological activity. For example, increasing the number of substituents on the phenyl rings tends to enhance anticancer potency, while specific electronic properties of substituents can affect receptor binding affinities .

Case Studies

- Antitumor Activity in A549 Cells : A study demonstrated that a novel derivative of BAPP exhibited an IC50 value of 0.19 µM against A549 cells, outperforming cisplatin (IC50=11.54 µM). The mechanism was linked to apoptosis induction via caspase activation .

- Metal Complexes for Enhanced Efficacy : Research on metal complexes derived from BAPP has shown improved antimicrobial efficacy compared to the free ligand. These complexes were noted for their ability to disrupt bacterial cell membranes effectively .

Propriétés

IUPAC Name |

2-[4-(2-aminophenyl)piperazin-1-yl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4/c17-13-5-1-3-7-15(13)19-9-11-20(12-10-19)16-8-4-2-6-14(16)18/h1-8H,9-12,17-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMZVBUJBMLUOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2N)C3=CC=CC=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 1,4-Bis(2-aminophenyl)piperazine contribute to the biological activity of the synthesized metal complexes?

A1: 1,4-Bis(2-aminophenyl)piperazine acts as a building block for the macroacyclic ligand (L) by reacting with salicylaldehyde. [] This ligand, with its hexadentate structure, forms complexes with Cu(II), Ni(II), and Co(II) ions. [] The resulting spatial arrangement and properties of the complex, influenced by the metal ion and ligand structure, contribute to the observed biological activities. For instance, the study by demonstrated that these complexes exhibit antioxidant activity against DPPH free radicals and possess moderate antibacterial activity against both Gram-negative and Gram-positive bacteria. [] While the exact mechanism of action is not fully elucidated in the provided research, it is suggested that the metal center and the ligand structure play a crucial role in interacting with biological targets.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.